molecular formula C15H16N4O4 B8592842 2-(4,6-Dimethoxy-5-nitropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline

2-(4,6-Dimethoxy-5-nitropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8592842
M. Wt: 316.31 g/mol
InChI Key: RXLJXPPVVNGJCS-UHFFFAOYSA-N
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Patent
US08367684B2

Procedure details

1,8-diazabicyclo[5.4.0]undec-7-ene (0.304 g, 2 mmol) was added to a mixture of 4a (0.438 g, 2 mmol) and 1,2,3,4-tetrahydroisoquinoline (0.293 g, 2.2 mmol) in DMF (3 ml) at 0° C. over 5 minutes. The mixture was stirred for an additional 5 minutes at room temperature. The mixture was washed with brine, extracted with ethyl acetate and chromatographed to yield 4b (0.592 g, 1.87 mmol, 94%).
Quantity
0.304 g
Type
reactant
Reaction Step One
Name
Quantity
0.438 g
Type
reactant
Reaction Step One
Quantity
0.293 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:11][CH2:10][CH2:9]N=[C:7]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2.Cl[C:13]1[N:18]=[C:17]([O:19][CH3:20])[C:16]([N+:21]([O-:23])=[O:22])=[C:15]([O:24][CH3:25])[N:14]=1.C1C2C(=CC=CC=2)CCN1>CN(C=O)C>[CH3:25][O:24][C:15]1[C:16]([N+:21]([O-:23])=[O:22])=[C:17]([O:19][CH3:20])[N:18]=[C:13]([N:1]2[CH2:11][CH2:10][C:9]3[C:6](=[CH:5][CH:4]=[CH:3][CH:2]=3)[CH2:7]2)[N:14]=1

Inputs

Step One
Name
Quantity
0.304 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
0.438 g
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)OC)[N+](=O)[O-])OC
Name
Quantity
0.293 g
Type
reactant
Smiles
C1NCCC2=CC=CC=C12
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional 5 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC1=NC(=NC(=C1[N+](=O)[O-])OC)N1CC2=CC=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.87 mmol
AMOUNT: MASS 0.592 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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